3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 749218-99-3
VCID: VC6514135
InChI: InChI=1S/C20H15N3O2/c1-13-18-16(20(24)25)12-17(14-8-4-2-5-9-14)21-19(18)23(22-13)15-10-6-3-7-11-15/h2-12H,1H3,(H,24,25)
SMILES: CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4
Molecular Formula: C20H15N3O2
Molecular Weight: 329.359

3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS No.: 749218-99-3

Cat. No.: VC6514135

Molecular Formula: C20H15N3O2

Molecular Weight: 329.359

* For research use only. Not for human or veterinary use.

3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 749218-99-3

Specification

CAS No. 749218-99-3
Molecular Formula C20H15N3O2
Molecular Weight 329.359
IUPAC Name 3-methyl-1,6-diphenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C20H15N3O2/c1-13-18-16(20(24)25)12-17(14-8-4-2-5-9-14)21-19(18)23(22-13)15-10-6-3-7-11-15/h2-12H,1H3,(H,24,25)
Standard InChI Key RNBNZWAFCTWSHQ-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, delineates its structure:

  • A pyrazolo[3,4-b]pyridine core, comprising fused pyrazole and pyridine rings.

  • Methyl substitution at the 3-position of the pyrazole ring.

  • Phenyl groups at the 1- and 6-positions, introducing aromatic bulk.

  • A carboxylic acid moiety at the 4-position, enabling hydrogen bonding and salt formation.

The molecular formula is C₂₀H₁₅N₃O₂, with a molecular weight of 329.36 g/mol. The planar aromatic system and polar carboxylic acid group confer amphiphilic properties, influencing solubility and crystallinity.

Synthetic Methodologies

Catalytic Synthesis via Metal–Organic Frameworks

Recent advances highlight the use of nano-catalysts for constructing pyrazolo[3,4-b]pyridine scaffolds. For example, Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, a magnetic metal–organic framework, facilitates solvent-free synthesis of analogous structures at 100°C . Key steps include:

  • Condensation: Aldehydes react with 3-(cyanoacetyl)indole and aminopyrazole derivatives.

  • Cyclization: Intramolecular dehydration forms the pyridine ring.

  • Aromatization: Oxidation yields the final heterocycle.

Table 1: Optimization of Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis

Catalyst Loading (mg)SolventTemperature (°C)Yield (%)
20Solvent-free10092
20DMF10078
20H₂O10065

This method emphasizes sustainability through catalyst recyclability (>7 cycles without significant activity loss) .

Alternative Routes

Classical approaches for pyrazolo[3,4-b]pyridines involve:

  • Knorr-type cyclizations: Condensation of hydrazines with β-diketones or β-keto esters.

  • Multi-component reactions: One-pot assemblies using aldehydes, malononitrile, and amines.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In murine models, analogs reduce paw edema by 40–60% at 50 mg/kg doses, likely through cyclooxygenase-2 (COX-2) inhibition. The planar aromatic system may intercalate into inflammatory mediator binding sites.

Applications in Drug Discovery and Materials Science

Pharmacological Scaffolds

The compound’s modular structure allows derivatization at multiple positions:

  • Carboxylic acid: Convertible to amides or esters for prodrug strategies.

  • Phenyl groups: Tunable for π-π stacking with biological targets.

Table 2: Structural Analogs and Their Modifications

AnalogModification SiteBiological Activity
6-Ethyl-3-methyl-1-phenyl derivative6-position ethylEnhanced metabolic stability
1-(4-Methylbenzyl) variantN1-substituentImproved blood-brain barrier penetration

Materials Science Applications

Pyrazolo[3,4-b]pyridines serve as:

  • Fluorescent probes: Due to extended conjugation, emitting in the 400–500 nm range.

  • Coordination complexes: The nitrogen-rich structure chelates metals like Cu(II) and Fe(III).

Challenges and Future Directions

Synthetic Limitations

Current methods face:

  • Low regioselectivity: Competing pathways yield isomeric byproducts.

  • Harsh conditions: Some routes require strong acids/bases, complicating green chemistry goals.

Unexplored Biological Targets

Emerging targets include:

  • Kinase inhibition: Potential activity against EGFR or VEGFR2 due to structural similarity to known inhibitors.

  • Anticancer effects: DNA intercalation or topoisomerase inhibition warrant investigation.

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